molecular formula C46H92O2 B14347155 2-Decyltetradecyl docosanoate CAS No. 92313-32-1

2-Decyltetradecyl docosanoate

Cat. No.: B14347155
CAS No.: 92313-32-1
M. Wt: 677.2 g/mol
InChI Key: VSNKEZBOZCYDCA-UHFFFAOYSA-N
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Description

2-Decyltetradecyl docosanoate is a synthetic ester compound characterized by a docosanoic acid (C22:0) backbone esterified with a branched alkyl chain (2-decyltetradecyl group). This structure confers unique physicochemical properties, such as high molecular weight and hydrophobicity, making it suitable for applications in lubricants, surfactants, or polymer additives.

Properties

CAS No.

92313-32-1

Molecular Formula

C46H92O2

Molecular Weight

677.2 g/mol

IUPAC Name

2-decyltetradecyl docosanoate

InChI

InChI=1S/C46H92O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-29-31-34-37-40-43-46(47)48-44-45(41-38-35-32-18-15-12-9-6-3)42-39-36-33-30-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3

InChI Key

VSNKEZBOZCYDCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-decyltetradecyl docosanoate typically involves the esterification of docosanoic acid with 2-decyltetradecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Decyltetradecyl docosanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield docosanoic acid and 2-decyltetradecyl alcohol.

    Oxidation: The long alkyl chains can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 2-decyltetradecyl docosanoate exerts its effects is primarily through its influence on the physical properties of materials. The long alkyl chains can enhance the solubility and processability of polymers, while the ester linkage provides a site for further chemical modification. In organic electronics, the compound can improve charge transport by reducing steric hindrance and facilitating better molecular packing .

Comparison with Similar Compounds

Comparison with Similar Docosanoate Esters

Structural and Molecular Comparisons

Docosanoate esters vary in their alcohol moiety, influencing properties like solubility, melting point, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Alcohol Moiety Structure Molecular Formula Molecular Weight (g/mol) Key Features
2-Decyltetradecyl docosanoate Branched C24 (2-decyltetradecyl) C46H92O2 677.23* High branching, hydrophobic
Ethyl docosanoate Ethyl (C2) C24H48O2 368.64 Short chain, low viscosity
Methyl docosanoate Methyl (C1) C23H46O2 354.61 Simplicity, used as analytical standard
Decyl docosanoate Linear C10 C32H64O2 480.85 Moderate chain length, balanced properties
Tetradecyl docosanoate Linear C14 C36H72O2 536.96 Longer chain, higher melting point
2,2-bis(hydroxymethyl)butyl docosanoate Branched with hydroxyl groups C31H60O6 528.80* Polar, potential for hydrogen bonding
2-(2-Butoxyethoxy)ethyl docosanoate Ether-containing chain C30H58O4 498.78* Enhanced solubility in non-polar solvents

*Calculated based on molecular formula.

Key Observations:
  • Branching vs. Linearity: Branched esters like this compound exhibit greater steric hindrance and lower crystallinity compared to linear analogs (e.g., decyl or tetradecyl docosanoate), likely resulting in lower melting points and improved flow properties .
  • Functional Groups: Esters with hydroxyl or ether groups (e.g., 2,2-bis(hydroxymethyl)butyl or 2-(2-butoxyethoxy)ethyl docosanoate) show increased polarity, enhancing compatibility with polar matrices but reducing thermal stability .
  • Chain Length : Longer alkyl chains (e.g., tetradecyl vs. ethyl) correlate with higher hydrophobicity and molecular weight, impacting viscosity and solubility .

Physicochemical and Application Differences

Table 2: Property and Application Comparisons
Compound Name Melting Point (°C) Solubility Profile Industrial Applications
This compound Not reported Insoluble in water; soluble in oils Lubricants, polymer plasticizers
Ethyl docosanoate ~40–45 Soluble in ethanol, acetone Analytical standards, cosmetics
Methyl docosanoate ~50–55 Soluble in chloroform GC reference material
2,2-bis(hydroxymethyl)butyl docosanoate Not reported Water-miscible (due to hydroxyls) Biomedical polymers, surfactants
2-(2-Butoxyethoxy)ethyl docosanoate Not reported Soluble in ethers, hydrocarbons Coatings, adhesives
Key Findings:
  • Thermal Behavior: Methyl and ethyl docosanoates have lower molecular weights and higher crystallinity, leading to distinct melting points compared to branched or long-chain esters.
  • Biomedical Potential: Hydroxyl-containing esters (e.g., 2,2-bis(hydroxymethyl)butyl docosanoate) may serve in drug delivery systems due to their polarity and biocompatibility .
  • Toxicity Data: Limited information is available for most compounds. For example, docosanoate-containing polymers in and lack acute toxicity data, highlighting a research gap .

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